5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
CAS No.:
VCID: VC20323332
Molecular Formula: C11H5ClF3NO3
Molecular Weight: 291.61 g/mol
* For research use only. Not for human or veterinary use.

Description |
5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are well-known for their diverse pharmacological properties, including antimicrobial, anticancer, and antituberculosis activities. The presence of functional groups such as a hydroxyl (-OH), chloro (-Cl), and trifluoromethyl (-CF₃) group on the quinoline backbone enhances its chemical reactivity and biological activity. This compound is particularly notable for its potential applications in medicinal chemistry due to its structural features, which allow it to interact with biological targets effectively. Synthesis PathwaysThe synthesis of this compound typically involves multi-step organic reactions starting from quinoline derivatives or precursors. General steps include:
Microwave-assisted synthesis techniques have been explored to improve reaction efficiency and yield. Biological ActivitiesQuinoline derivatives with similar structural motifs have demonstrated a wide range of biological activities:
Applications in Medicinal ChemistryDue to its unique structure, this compound serves as a scaffold for designing drugs targeting various diseases:
Challenges and Future DirectionsDespite its potential, challenges remain in optimizing its synthesis and exploring its full therapeutic potential:
|
---|---|
Product Name | 5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid |
Molecular Formula | C11H5ClF3NO3 |
Molecular Weight | 291.61 g/mol |
IUPAC Name | 5-chloro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C11H5ClF3NO3/c12-6-2-1-5(11(13,14)15)8-7(6)9(17)4(3-16-8)10(18)19/h1-3H,(H,16,17)(H,18,19) |
Standard InChIKey | CEEPEHQQQFSLCH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C(=C1C(F)(F)F)NC=C(C2=O)C(=O)O)Cl |
PubChem Compound | 154704398 |
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume